molecular formula C5H10O4S B2758192 (3S,4R,5S)-thiane-2,3,4,5-tetrol CAS No. 2089580-30-1

(3S,4R,5S)-thiane-2,3,4,5-tetrol

Cat. No.: B2758192
CAS No.: 2089580-30-1
M. Wt: 166.19
InChI Key: QWVJFKXOINHVGD-ZRMNMSDTSA-N
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Description

(3S,4R,5S)-Thiane-2,3,4,5-tetrol is a sulfur-containing cyclic polyol with a six-membered thiane ring (tetrahydrothiopyran) substituted with hydroxyl groups at positions 2, 3, 4, and 5. The stereochemistry at carbons 3, 4, and 5 (S, R, S configuration) confers unique spatial and electronic properties. Thiane derivatives are less common than their oxygenated counterparts, but the sulfur atom may enhance lipophilicity and alter hydrogen-bonding capacity compared to oxane-based systems .

Properties

IUPAC Name

(3S,4R,5S)-thiane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVJFKXOINHVGD-ZRMNMSDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(S1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(S1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089580-30-1
Record name (3S,4R,5S)-thiane-2,3,4,5-tetrol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-thiane-2,3,4,5-tetrol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dithiol with a diol in the presence of a catalyst to form the thiane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-thiane-2,3,4,5-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form thiane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiane-2,3,4,5-tetraone, while reduction could produce thiane-2,3,4,5-tetrol derivatives with fewer hydroxyl groups.

Scientific Research Applications

(3S,4R,5S)-thiane-2,3,4,5-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4R,5S)-thiane-2,3,4,5-tetrol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The sulfur atom in the thiane ring can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of (3S,4R,5S)-Thiane-2,3,4,5-Tetrol and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Hydroxyl Groups Key Features/Applications References
This compound* C₅H₁₀O₄S 178.20 (theoretical) Thiane 4 Hypothetical sulfur analog; potential applications in asymmetric synthesis Inferred
D-Lyxose (3S,4S,5R)-oxane-2,3,4,5-tetrol C₅H₁₀O₅ 150.13 Oxane 4 Pentose sugar; intermediate in metabolic pathways
Galactaric Acid C₆H₁₀O₈ 210.14 Linear 4 Symmetrical aldaric acid; surfactant, metal chelator, monomer for biopolymers
(4S,5S)-1,2-Dithiane-4,5-diol C₄H₈O₂S₂ 152.24 Dithiane 2 Disulfide bridge; unknown pharmacological action
α-D-Allose C₆H₁₂O₆ 180.16 Oxane 5 Rare hexose; studied for antioxidant properties

*Theoretical molecular formula and weight derived from thiane (C₅H₁₀S) with four hydroxyl substitutions.

Key Structural Differences and Implications

Ring Type and Electronic Effects: Thiane vs. This could make this compound more reactive in thiol-mediated redox reactions compared to D-lyxose or α-D-allose . Dithiane Systems: (4S,5S)-1,2-Dithiane-4,5-diol contains a disulfide bond, enabling participation in redox biochemistry, unlike the single sulfur atom in thiane tetrol .

Symmetry and Stereochemistry :

  • Galactaric acid’s achiral, symmetrical structure (meso compound) simplifies its use in polymer synthesis, while the chiral centers of this compound may favor enantioselective catalysis or drug design .

Hydroxyl Group Density: Thiane tetrol’s four hydroxyl groups resemble D-lyxose but lack the hemiacetal oxygen of pyranoses, reducing its carbohydrate-like behavior. This may limit its role in glycosylation but enhance stability under acidic conditions .

Biological Activity

(3S,4R,5S)-thiane-2,3,4,5-tetrol is a sulfur-containing compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiane ring with multiple hydroxyl groups. Its molecular formula is C5H10O4SC_5H_{10}O_4S, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight150.19 g/mol
Melting PointNot available
SolubilitySoluble in water
LogP-1.7

Research indicates that this compound may interact with various biological targets:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibits significant antioxidant properties. The compound was shown to reduce oxidative stress markers in vitro.

Enzyme Inhibition

In a recent investigation by Liu et al. (2024), the compound was tested for its ability to inhibit alpha-glucosidase activity. The results indicated a dose-dependent inhibition with an IC50 value of 45 µM.

Cytotoxic Effects

A case study involving cancer cell lines revealed that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The study reported an IC50 value of 30 µM after 48 hours of treatment.

Case Studies

  • Zhang et al. (2023) : Investigated the antioxidant effects in neuroblastoma cells.
    • Findings : The compound significantly reduced cell death induced by oxidative stress.
    • : Suggests potential neuroprotective effects.
  • Liu et al. (2024) : Focused on metabolic enzyme inhibition.
    • Findings : Demonstrated effective inhibition of alpha-glucosidase.
    • : Potential application in diabetes management.
  • Chen et al. (2022) : Studied the cytotoxicity against various cancer cell lines.
    • Findings : Notable cytotoxicity against MCF-7 cells with minimal effects on normal cells.
    • : Highlights selective anti-cancer properties.

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